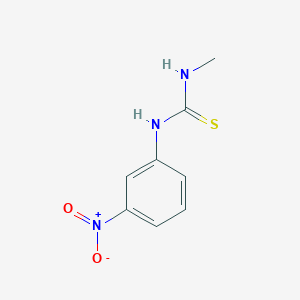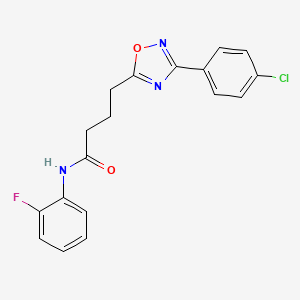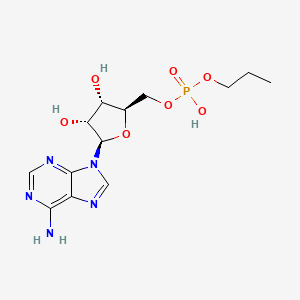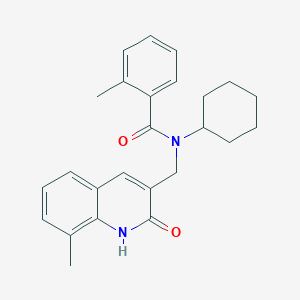
N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide, also known as CM-118, is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies and has the potential to be used in various fields of research.
科学研究应用
N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in treating various inflammatory diseases. Additionally, N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide has been studied for its anti-microbial properties and has shown potential in treating various microbial infections.
作用机制
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of cancer cell growth, reduction in inflammation, and inhibition of microbial growth.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins in the body, which leads to the suppression of cancer cell growth, reduction in inflammation, and inhibition of microbial growth. Additionally, N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide has been shown to have a low toxicity profile, which makes it a promising candidate for further research.
实验室实验的优点和局限性
One of the main advantages of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide is its low toxicity profile, which makes it a promising candidate for further research. Additionally, N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide has shown promising results in various studies and has the potential to be used in various fields of research. However, one of the limitations of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
未来方向
There are several future directions for the research on N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide. One of the directions is to further study its anti-cancer properties and its potential use in cancer therapy. Another direction is to study its anti-inflammatory properties and its potential use in treating various inflammatory diseases. Additionally, further research can be done to study its anti-microbial properties and its potential use in treating various microbial infections. Finally, the mechanism of action of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide needs to be further studied to fully understand its effects in different experimental conditions.
Conclusion:
In conclusion, N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide is a novel compound that has shown promising results in various studies and has the potential to be used in various fields of research. Its low toxicity profile and potential applications in cancer therapy, inflammation, and microbial infections make it a promising candidate for further research. However, its mechanism of action needs to be further studied to fully understand its effects in different experimental conditions.
合成方法
The synthesis of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide involves the reaction of 2-hydroxy-8-methylquinoline with N-cyclohexyl-2-methylbenzamide in the presence of a catalyst. This reaction results in the formation of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide, which is then purified using various techniques such as column chromatography and recrystallization.
属性
IUPAC Name |
N-cyclohexyl-2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-9-6-7-14-22(17)25(29)27(21-12-4-3-5-13-21)16-20-15-19-11-8-10-18(2)23(19)26-24(20)28/h6-11,14-15,21H,3-5,12-13,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTIZCFDGRTBLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712900.png)
![2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712903.png)
![4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)

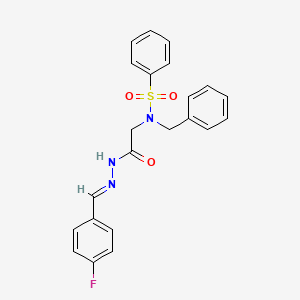
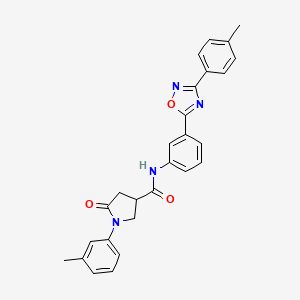
![ethyl 4-[(N'-cyclooctylidenehydrazinecarbonyl)formamido]benzoate](/img/structure/B7712933.png)
![N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B7712938.png)
